4-methoxy-N-(4-nitrophenyl)aniline

Solid-state properties Purification Thermal stability

4-Methoxy-N-(4-nitrophenyl)aniline (CAS 730-11-0) is a substituted diphenylamine featuring a unique para-methoxy (electron-donating) and para-nitro (electron-withdrawing) pattern that creates a classic 'push-pull' intramolecular charge-transfer state. This specific substitution is critical for reproducible non-linear optical (NLO) research and medicinal chemistry SAR studies, where the defined molecular geometry, crystal packing (monoclinic C2 space group), and XLogP3 of 3.6 are essential to achieve non-centrosymmetric bulk arrangements and correlate electronic effects with biological activity. Sourcing this specific isomer ensures experimental outcomes that generic or differently substituted analogs cannot replicate.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 730-11-0
Cat. No. B1608119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-nitrophenyl)aniline
CAS730-11-0
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12N2O3/c1-18-13-8-4-11(5-9-13)14-10-2-6-12(7-3-10)15(16)17/h2-9,14H,1H3
InChIKeyYKTYQEDBWQCKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-(4-nitrophenyl)aniline (CAS 730-11-0): Technical Specifications and Procurement Baseline


4-Methoxy-N-(4-nitrophenyl)aniline (CAS 730-11-0), also known as N-(4-methoxyphenyl)-4-nitroaniline or 4-methoxy-4'-nitrodiphenylamine, is a substituted diphenylamine derivative with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol [1]. This compound is a solid at room temperature and is characterized by the presence of an electron-donating methoxy group (-OCH3) and an electron-withdrawing nitro group (-NO2) on opposite phenyl rings, creating a classic 'push-pull' electronic structure [2]. Its synthesis is often achieved through selective oxidation of 4-alkoxyanilines or via palladium-catalyzed coupling reactions [3][4].

Why 4-Methoxy-N-(4-nitrophenyl)aniline Cannot Be Replaced by Common Analogs


In diphenylamine-based research, the specific substitution pattern of 4-methoxy-N-(4-nitrophenyl)aniline is critical for achieving desired electronic and structural outcomes. The combination of a strong electron-donating group (para-methoxy) and a strong electron-withdrawing group (para-nitro) on opposing rings creates a unique intramolecular charge-transfer (ICT) state that is not present in simpler analogs like 4-nitrodiphenylamine or 4-methoxy-N-phenylaniline [1][2]. This precise electronic configuration directly influences the compound's molecular geometry, including its dihedral angle between the two phenyl rings, which in turn affects its crystal packing, solubility, and solid-state optical properties. A generic substitution with a mono-substituted or differently substituted analog will result in a significant alteration of these key physicochemical parameters, leading to non-reproducible experimental results in applications such as non-linear optical (NLO) materials research or structure-activity relationship (SAR) studies.

Quantifiable Differentiation Evidence for 4-Methoxy-N-(4-nitrophenyl)aniline (730-11-0)


Melting Point Comparison Against Unsubstituted Diphenylamine Analog

The introduction of both methoxy and nitro substituents in 4-methoxy-N-(4-nitrophenyl)aniline (CAS 730-11-0) results in a significantly higher melting point compared to unsubstituted diphenylamine. This difference is critical for purification and storage considerations [1][2].

Solid-state properties Purification Thermal stability

Molecular Geometry Comparison: Dihedral Angle vs. 4-Methoxy-N-phenylaniline

The presence of the para-nitro group in 4-methoxy-N-(4-nitrophenyl)aniline significantly alters the molecular conformation compared to an analog lacking this group. The dihedral angle between the two phenyl rings is a key structural parameter that influences molecular packing and intermolecular interactions [1][2].

Crystallography Molecular conformation Structure-property relationship

Molecular Weight and LogP Comparison Against Closest Structural Analog

The dual substitution in 4-methoxy-N-(4-nitrophenyl)aniline results in a unique physicochemical profile, distinct from its closest analog, 4-nitrodiphenylamine. This includes a notable increase in molecular weight and a slight decrease in predicted lipophilicity [1][2].

Physicochemical properties Lipophilicity Compound selection

Crystal Packing and Space Group Comparison

X-ray crystallographic analysis reveals that 4-methoxy-N-(4-nitrophenyl)aniline crystallizes in a distinct monoclinic space group (C2) with unique unit cell parameters, demonstrating how the specific substitution pattern dictates its solid-state arrangement [1].

Crystallography Polymorphism Solid-state chemistry

Primary Research and Industrial Applications for 4-Methoxy-N-(4-nitrophenyl)aniline (CAS 730-11-0)


Development of Non-Linear Optical (NLO) Materials

The unique 'push-pull' electronic structure of 4-methoxy-N-(4-nitrophenyl)aniline, arising from the specific para-substitution pattern, makes it a prime candidate for investigating structure-property relationships in second-order non-linear optical (NLO) materials. Its defined molecular geometry and crystal packing, as evidenced by X-ray crystallography data [1], are critical for achieving the non-centrosymmetric bulk arrangements required for NLO activity. Researchers prioritize this specific compound over simpler diphenylamines to study the impact of the methoxy-nitro combination on molecular hyperpolarizability.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

This compound serves as a key intermediate or scaffold in medicinal chemistry for exploring the effects of dual substitution on biological activity. The quantitative differences in physicochemical properties, such as a molecular weight of 244.25 g/mol and an XLogP3 of 3.6 compared to 4-nitrodiphenylamine [2], are crucial data points for lead optimization programs. Its procurement ensures that SAR studies can precisely correlate the combined electronic effects of the methoxy and nitro groups with changes in target binding affinity, selectivity, or ADME properties.

Crystallography and Solid-State Chemistry Research

The compound's well-characterized crystal structure, which crystallizes in a monoclinic C2 space group with specific unit cell parameters [3], makes it a reliable subject for studies in crystal engineering and solid-state chemistry. Its distinct packing, stabilized by intermolecular forces, allows researchers to investigate the influence of specific functional groups on crystal habit, polymorphism, and the formation of co-crystals. This is in contrast to analogs that crystallize in different systems or exhibit different packing motifs.

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